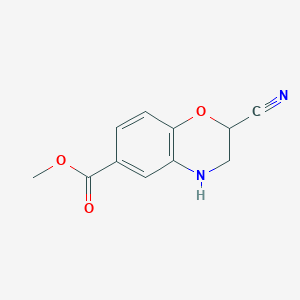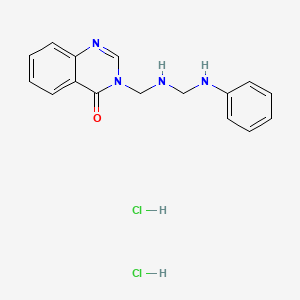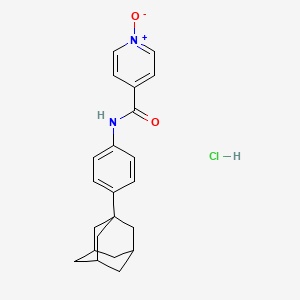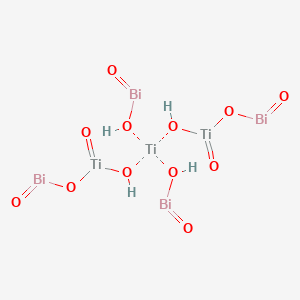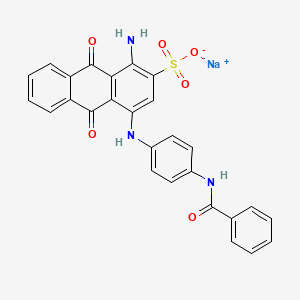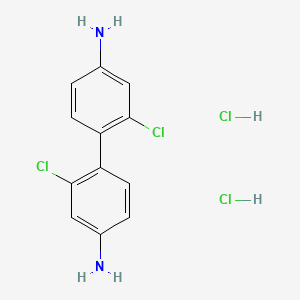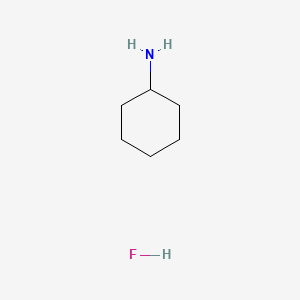
Cyclohexylammonium fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylammonium fluoride is an organic compound with the molecular formula C₆H₁₄FN. It is a derivative of cyclohexylamine, where the amine group is protonated to form an ammonium ion, paired with a fluoride anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexylammonium fluoride can be synthesized through the reaction of cyclohexylamine with hydrofluoric acid. The reaction typically involves the following steps:
Reaction: Cyclohexylamine is reacted with hydrofluoric acid in a controlled environment.
Conditions: The reaction is carried out at low temperatures to prevent the decomposition of the product.
Purification: The resulting product is purified through crystallization or distillation to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain the integrity of the product.
Chemical Reactions Analysis
Types of Reactions: Cyclohexylammonium fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride ion can act as a nucleophile, participating in nucleophilic substitution reactions.
Acid-Base Reactions: As an ammonium salt, it can participate in acid-base reactions, where the ammonium ion can donate a proton.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides, where the fluoride ion replaces the halide ion under mild conditions.
Acid-Base Reactions: These reactions typically occur in aqueous solutions, where the pH is adjusted to facilitate proton transfer.
Major Products Formed:
Substitution Reactions: The major products are often fluorinated organic compounds.
Acid-Base Reactions: The products include cyclohexylamine and the corresponding acid.
Scientific Research Applications
Cyclohexylammonium fluoride has several applications in scientific research:
Materials Science: It serves as a structure-directing agent in the synthesis of zeolites and other porous materials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active fluorinated compounds
Mechanism of Action
The mechanism of action of cyclohexylammonium fluoride involves its ability to donate fluoride ions in chemical reactions. The fluoride ion can act as a nucleophile, attacking electrophilic centers in organic molecules. Additionally, the ammonium ion can participate in proton transfer reactions, influencing the pH and reactivity of the medium .
Comparison with Similar Compounds
Cyclohexylamine: The parent compound, differing by the absence of the fluoride ion.
Tetrabutylammonium Fluoride: Another ammonium fluoride salt, commonly used in organic synthesis.
Uniqueness: Cyclohexylammonium fluoride is unique due to its specific structure, which combines the properties of cyclohexylamine and fluoride. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in both academic and industrial research .
Properties
CAS No. |
26593-77-1 |
|---|---|
Molecular Formula |
C6H14FN |
Molecular Weight |
119.18 g/mol |
IUPAC Name |
cyclohexanamine;hydrofluoride |
InChI |
InChI=1S/C6H13N.FH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H |
InChI Key |
FVPCNTIZTYPTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



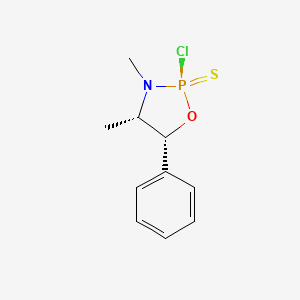
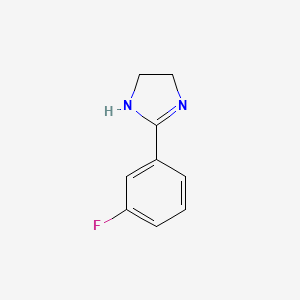
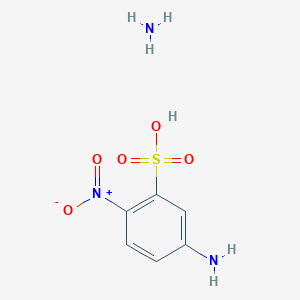
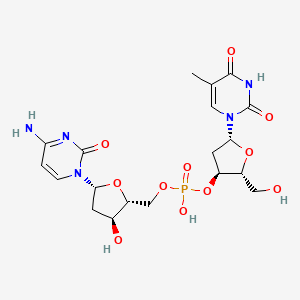
![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)
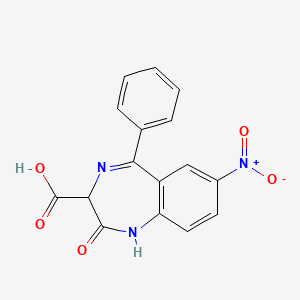
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
